1-(2-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
Overview
Description
1-(2-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol is a potent and selective β2-adrenergic receptor agonist that has been widely used in scientific research applications. This compound has been synthesized by various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(2-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol involves binding to the β2-adrenergic receptor and inducing a conformational change that activates the receptor. This activation leads to the recruitment of G proteins and subsequent activation of adenylate cyclase, which catalyzes the production of cAMP. The increase in cAMP levels leads to downstream effects such as activation of protein kinase A and phosphorylation of various target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of protein kinase A, phosphorylation of various target proteins, and relaxation of smooth muscle cells. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol in lab experiments is its high potency and selectivity for the β2-adrenergic receptor. This allows for precise modulation of β2-adrenergic receptor signaling pathways without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are many future directions for research involving 1-(2-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol. One potential area of research is the development of more potent and selective β2-adrenergic receptor agonists that have longer half-lives and fewer side effects. Another area of research is the investigation of the anti-inflammatory effects of this compound and its potential therapeutic applications in inflammatory diseases. Additionally, further studies are needed to elucidate the downstream effects of β2-adrenergic receptor activation and the potential for targeting these pathways in disease states.
Scientific Research Applications
1-(2-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol has been widely used in scientific research applications, particularly in studies of β2-adrenergic receptor signaling pathways. This compound has been shown to activate the β2-adrenergic receptor and stimulate cAMP production, leading to downstream effects such as activation of protein kinase A and phosphorylation of various target proteins.
properties
IUPAC Name |
1-(2-methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-6-2-5-9-16(12)25-11-13(24)10-23-15-8-4-3-7-14(15)22-17(23)18(19,20)21/h2-9,13,24H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKQQZACQKCHHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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